Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate
Overview
Description
Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate, also known as M3ABE, is an organic compound that belongs to the benzyl ester family. It has a molecular weight of 314.34 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate is C18H18O5 . The molecule contains a total of 42 bonds. There are 24 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, 1 aromatic ketone, and 2 aromatic ethers .Physical And Chemical Properties Analysis
The melting point of Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate is between 79 - 81 degrees Celsius . The compound is solid in its physical form .Scientific Research Applications
Synthesis of Heterocyclic Systems
Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate has been utilized in the synthesis of heterocyclic systems. For instance, it has been used in the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other complex organic compounds. These substances play a crucial role in pharmaceutical and organic chemistry due to their potential applications in drug design and material science (Selič, Grdadolnik, & Stanovnik, 1997).
Organic Synthesis and Structural Analysis
In another study, the compound has been involved in the synthesis process of ethyl 2-ethoxy-4-methoxy-6-perfluoroalkylbenzoates via acyclic precursors. These kinds of syntheses are significant for creating a variety of organic molecules with potential applications in various industries, including pharmaceuticals (Cao, Ding, Yi, & Zhu, 1997).
Study of Alkaline Hydrolysis Mechanisms
Research has also delved into the mechanisms of alkaline hydrolysis of compounds related to methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate. Understanding these mechanisms is vital for the development of better pharmaceuticals and chemicals that are more environmentally friendly (Bowden & Byrne, 1996).
Radical Chemistry Studies
The compound has been a part of studies focusing on radical chemistry, particularly in demonstrating how certain esters can be used as one-carbon radical equivalents. These studies are essential for advancing synthetic methodologies in organic chemistry (Bagal, de Greef, & Zard, 2006).
Corrosion Inhibition Research
There has been research on the theoretical synthesis of related compounds for use as corrosion inhibitors for mild steel in acidic media. This application is crucial in industries where metal preservation is necessary (Arrousse et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word “Warning” is used to indicate potential hazards . The hazard statements associated with the compound are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
methyl 3-[2-(3-acetylphenoxy)ethoxy]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-13(19)14-5-3-7-16(11-14)22-9-10-23-17-8-4-6-15(12-17)18(20)21-2/h3-8,11-12H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HESYPUBGQJIVBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCCOC2=CC=CC(=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594789 | |
Record name | Methyl 3-[2-(3-acetylphenoxy)ethoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate | |
CAS RN |
937601-96-2 | |
Record name | Methyl 3-[2-(3-acetylphenoxy)ethoxy]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937601-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-[2-(3-acetylphenoxy)ethoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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